N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide
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Overview
Description
6,7-dimethoxy-2,4-quinazolinedione , is a fascinating compound with potential applications in various fields. Let’s explore its synthesis, reactions, and uses.
Preparation Methods
Synthetic Routes:: The synthetic routes to obtain this compound involve the condensation of appropriate precursors. One common method is the reaction between 6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-ylamine and 1H-indole-5-carboxylic acid . The reaction typically occurs under mild conditions, yielding the desired product.
Industrial Production:: While industrial-scale production methods may vary, laboratories often employ efficient synthetic routes to produce this compound. Researchers optimize reaction conditions, catalysts, and purification steps to achieve high yields.
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl groups in the quinazolinedione moiety can undergo oxidation reactions.
Reduction: Reduction of the quinazolinedione ring may yield dihydroquinazolinedione derivatives.
Substitution: Substituents on the indole ring can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products:: The major products depend on the specific reaction conditions. Reduction may yield dihydroquinazolinedione derivatives, while substitution reactions can lead to various substituted indole derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with quinazolinedione or indole moieties share some similarities. Notable related compounds include:
4-Hydroxy-2-quinolones: These exhibit interesting biological activities.
Quinoline-2,4-diones: A class with diverse roles in natural and synthetic chemistry.
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C22H22N4O4/c1-13-25-18-12-20(30-3)19(29-2)11-16(18)22(28)26(13)9-8-24-21(27)15-4-5-17-14(10-15)6-7-23-17/h4-7,10-12,23H,8-9H2,1-3H3,(H,24,27) |
InChI Key |
QIBSPWFDBWJKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4)OC)OC |
Origin of Product |
United States |
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